![molecular formula C13H15NO2 B11714372 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile is an organic compound that features a cyclopropyl group attached to an acetonitrile moiety, with a 4-methoxyphenylmethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 4-Methoxyphenylmethoxy Group: This step involves the protection of the phenol group with a methoxy group, followed by the formation of the methoxyphenylmethoxy group.
Attachment of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylacetonitrile
- Cyclopropylacetonitrile
- 4-Methoxyphenylmethanol
Uniqueness
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile is unique due to the presence of both a cyclopropyl group and a 4-methoxyphenylmethoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
2-[1-[(4-methoxyphenyl)methoxy]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)10-16-13(6-7-13)8-9-14/h2-5H,6-8,10H2,1H3 |
InChIキー |
NUVHQSKXTGNYQS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2(CC2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



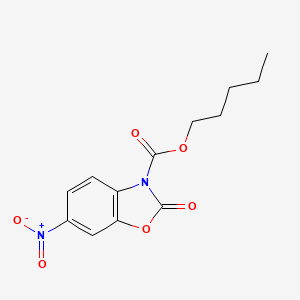
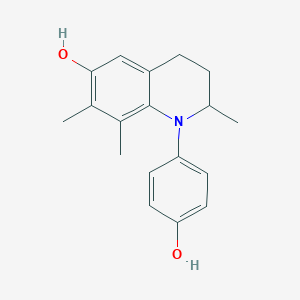
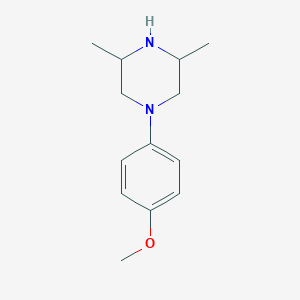
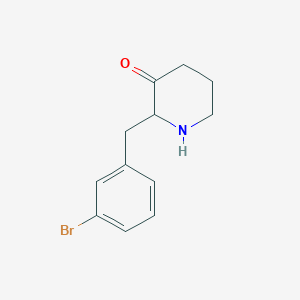
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)
![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
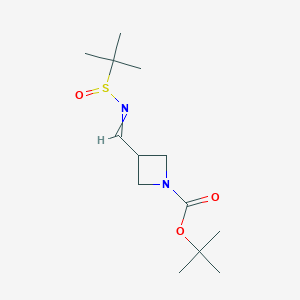
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)
![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)

